molecular formula C8H14O B13428762 3,3-Diethylcyclobutan-1-one

3,3-Diethylcyclobutan-1-one

Cat. No.: B13428762
M. Wt: 126.20 g/mol
InChI Key: GJNBYMJQVVJXDC-UHFFFAOYSA-N
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Description

3,3-Diethylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a four-membered cyclobutane ring with two ethyl groups attached to the third carbon atom and a ketone functional group at the first carbon atom. The molecular formula for this compound is C8H14O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of 1,3-diols using phase transfer catalysis. This method includes the transformation of a carboxyl group to a methyl group, followed by a phase transfer catalyzed ring closure . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with aryl chlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylcyclobutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3-Diethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 3,3-Diethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile or diene, forming new cyclic structures . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Cyclobutane: A simple four-membered ring without any substituents.

    Cyclopentane: A five-membered ring with similar chemical properties.

    Cyclohexane: A six-membered ring commonly used in organic synthesis.

Uniqueness: 3,3-Diethylcyclobutan-1-one is unique due to its specific substitution pattern and functional group, which impart distinct chemical reactivity and properties compared to other cycloalkanes .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,3-diethylcyclobutan-1-one

InChI

InChI=1S/C8H14O/c1-3-8(4-2)5-7(9)6-8/h3-6H2,1-2H3

InChI Key

GJNBYMJQVVJXDC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C1)CC

Origin of Product

United States

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